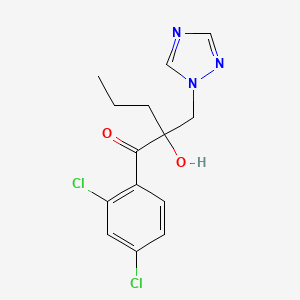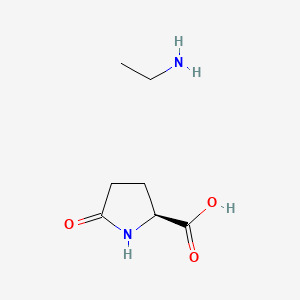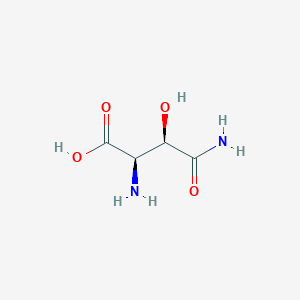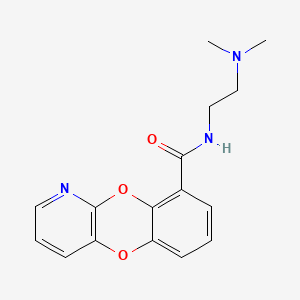
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is a chemical compound with a complex structure that includes a benzodioxin ring fused to a pyridine ring, along with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide typically involves multiple steps, starting with the formation of the benzodioxin and pyridine rings. The dimethylaminoethyl side chain is then introduced through a series of reactions, including alkylation and amidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and pyridine derivatives, such as:
- 2-Benzothiazolamine derivatives
- 1,4-Benzodioxin derivatives
- Pyridine carboxamides
Uniqueness
N-(2-(Dimethylamino)ethyl)(1,4)benzodioxino(2,3-b)pyridine-9-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
137944-73-1 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-[1,4]benzodioxino[2,3-b]pyridine-9-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-19(2)10-9-17-15(20)11-5-3-6-12-14(11)22-16-13(21-12)7-4-8-18-16/h3-8H,9-10H2,1-2H3,(H,17,20) |
InChI Key |
JLMHBVMWLQVXKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


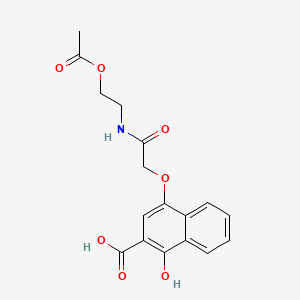
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)





![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)

